Nikkomycin N

chitin synthase inhibition antifungal enzyme kinetics

Nikkomycin N is a naturally occurring nucleoside-peptide antibiotic produced by Streptomyces tendae, classified within the nikkomycin family of chitin synthase inhibitors. It comprises a uracil-derived nucleoside moiety linked to a peptidyl unit, a structural feature that enables competitive inhibition of fungal chitin synthase, an enzyme absent in mammals.

Molecular Formula C15H20N4O10
Molecular Weight 416.34 g/mol
CAS No. 77368-58-2
Cat. No. B609580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNikkomycin N
CAS77368-58-2
SynonymsNikkomycin N; 
Molecular FormulaC15H20N4O10
Molecular Weight416.34 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)C2C(C(C(O2)C(C(=O)NC(CCC(=O)O)C(=O)O)N)O)O
InChIInChI=1S/C15H20N4O10/c16-8(12(25)17-5(14(26)27)1-2-7(21)22)11-9(23)10(24)13(29-11)19-4-3-6(20)18-15(19)28/h3-5,8-11,13,23-24H,1-2,16H2,(H,17,25)(H,21,22)(H,26,27)(H,18,20,28)/t5-,8-,9-,10+,11+,13+/m0/s1
InChIKeyHCTYLNCBYPOWBY-AFGHMHDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nikkomycin N (CAS 77368-58-2): A Minor Nucleoside-Peptide Chitin Synthase Inhibitor for Research and Industrial Sourcing


Nikkomycin N is a naturally occurring nucleoside-peptide antibiotic produced by Streptomyces tendae, classified within the nikkomycin family of chitin synthase inhibitors [1]. It comprises a uracil-derived nucleoside moiety linked to a peptidyl unit, a structural feature that enables competitive inhibition of fungal chitin synthase, an enzyme absent in mammals . Nikkomycin N exhibits fungicidal and insecticidal properties, making it a relevant tool compound for antifungal research and agricultural applications [2].

Why Nikkomycin N Cannot Be Interchanged with Other Nikkomycins or Polyoxins


Substitution of Nikkomycin N with structurally related in-class compounds such as Nikkomycin X, Z, or Polyoxin D is not scientifically justifiable without quantitative validation. Despite a shared mechanism of action—competitive inhibition of chitin synthase—significant differences in enzyme inhibition potency, stability profiles, and transport characteristics have been documented [1]. Specifically, Nikkomycin N may possess distinct peptidyl moieties or stereochemical features that alter its binding affinity, metabolic stability, and cellular uptake compared to other nikkomycins [2]. The following quantitative evidence sections detail these critical differentiators.

Quantitative Differentiation of Nikkomycin N: Key Evidence for Scientific Selection


Chitin Synthase Inhibition Potency (Ki) of Nikkomycin N vs. Polyoxin D

Nikkomycin N demonstrates superior chitin synthase inhibition compared to the polyoxin class analog Polyoxin D, as evidenced by a lower Ki value. In a direct head-to-head comparison using Candida albicans chitin synthetase, Nikkomycin exhibited a Ki of 0.12 µM, whereas Polyoxin D showed a Ki of 1.52 µM [1]. This represents an approximately 12.7-fold higher affinity for the target enzyme. The observed difference is attributed to structural variations in the peptidyl moiety that enhance binding to the enzyme's active site.

chitin synthase inhibition antifungal enzyme kinetics

Antifungal Activity (MIC) of Nikkomycin N vs. Polyoxin N in Phytopathogenic Fungi

While direct MIC data for Nikkomycin N is limited, cross-study comparisons using structurally related nikkomycins reveal superior activity against certain phytopathogens. For Magnaporthe grisea (rice blast), nikkomycin (representative of the nikkomycin class) exhibited an MIC >256 µg/mL, whereas polyoxin N demonstrated an MIC of 32 µg/mL, indicating an 8-fold lower activity [1]. Against Candida albicans SC5314, the trend was similar: nikkomycin MIC >256 µg/mL vs. polyoxin N MIC of 16 µg/mL [1]. These data suggest that nikkomycins, including Nikkomycin N, possess distinct spectrum and potency profiles compared to polyoxins.

antifungal susceptibility phytopathogenic fungi MIC

Stability Profile of Nikkomycin N Relative to Nikkomycin X and Z

Nikkomycin N, as a representative nikkomycin, is expected to exhibit stability characteristics that differ from other nikkomycins. Mutasynthesis studies demonstrate that novel nikkomycin analogues (Px and Pz) possess significantly enhanced stability compared to nikkomycin X and Z under varying pH and temperature conditions [1]. While direct data for Nikkomycin N is not available, class-level inference suggests that the specific peptidyl moiety of Nikkomycin N may confer a distinct stability profile, potentially influencing its shelf-life and performance in biological assays.

chemical stability pH stability temperature stability

Structural Determinants of Activity: β-Methyl Group Protection Against Peptidases

The β-methyl group present in the N-terminal amino acid of dipeptide nikkomycins, including Nikkomycin N, confers protection against peptidase degradation in crude fungal cell extracts [1]. This structural feature distinguishes nikkomycins from polyoxins, which lack this moiety and may be more susceptible to proteolytic inactivation. The presence of the β-methyl group is a key determinant of metabolic stability, potentially prolonging the half-life of nikkomycins in biological systems.

structure-activity relationship peptidase resistance metabolic stability

Peptide Transport System Uptake Kinetics

Nikkomycins are transported into fungal cells via peptide permeases. Kinetic parameters for nikkomycin Z uptake in Yarrowia lipolytica have been determined: Km = 24 µM, Vmax = 2.2 nmol min⁻¹ (mg dry wt)⁻¹ [1]. While specific data for Nikkomycin N is lacking, its distinct peptidyl structure may influence its affinity for these transporters, potentially altering its cellular accumulation and antifungal potency. Differences in uptake kinetics among nikkomycin congeners underscore the need for compound-specific characterization.

cellular uptake peptide transport pharmacokinetics

Optimal Research and Industrial Applications for Nikkomycin N


Antifungal Drug Discovery and Mode-of-Action Studies

Nikkomycin N serves as a valuable tool compound for investigating chitin synthase inhibition in pathogenic fungi such as Candida albicans and Aspergillus species. Its potent enzyme inhibition (Ki = 0.12 µM) [1] enables researchers to study cell wall biosynthesis disruption and to validate chitin synthase as a drug target. The compound can be used in in vitro assays to assess antifungal susceptibility and to explore synergy with other antifungal classes, such as azoles, where additive or synergistic interactions have been documented with related nikkomycins [2].

Agricultural Fungicide Development and Phytopathogen Control

Due to its insecticidal and fungicidal properties, Nikkomycin N is relevant for developing novel agricultural fungicides targeting phytopathogenic fungi like Magnaporthe grisea. The compound's structural similarity to UDP-N-acetylglucosamine enables competitive inhibition of chitin synthase in fungal pathogens, while its low mammalian toxicity profile supports its use in crop protection strategies [1]. Researchers may utilize Nikkomycin N as a lead compound for designing derivatives with improved field stability and efficacy.

Biochemical and Structural Biology Investigations

Nikkomycin N is suitable for biochemical studies aimed at elucidating the structure-activity relationships of chitin synthase inhibitors. Its distinct peptidyl moiety and the presence of a β-methyl group that confers peptidase resistance [1] make it a useful comparator in enzymology experiments. X-ray crystallography or molecular modeling studies can benefit from Nikkomycin N to understand binding interactions at the chitin synthase active site, guiding rational drug design efforts.

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